molecular formula C11H11NO2S B14455677 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester CAS No. 69261-17-2

1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester

Cat. No.: B14455677
CAS No.: 69261-17-2
M. Wt: 221.28 g/mol
InChI Key: HSUWGLPKYSSVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring system . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, involves large-scale Fischer indole synthesis. This process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in plant growth regulation and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

69261-17-2

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-(2-sulfanylidene-1,3-dihydroindol-3-yl)acetate

InChI

InChI=1S/C11H11NO2S/c1-14-10(13)6-8-7-4-2-3-5-9(7)12-11(8)15/h2-5,8H,6H2,1H3,(H,12,15)

InChI Key

HSUWGLPKYSSVBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.